5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
The compound 5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS: 537044-78-3) is a pyrimidoquinoline derivative with a molecular formula of C₂₇H₂₆N₄O₅S and a molecular weight of 518.6 g/mol . Its structure features:
- A 3-methoxyphenyl substituent at position 5.
- A 4-nitrobenzylthio group at position 2.
- A tetrahydropyrimido[4,5-b]quinoline-dione core.
Pyrimidoquinolines are known for diverse bioactivities, including anticancer properties .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-34-17-5-2-4-15(12-17)20-21-18(6-3-7-19(21)30)26-23-22(20)24(31)28-25(27-23)35-13-14-8-10-16(11-9-14)29(32)33/h2,4-5,8-12,20H,3,6-7,13H2,1H3,(H2,26,27,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDSYVLBHGPTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic structure that incorporates a pyrimidoquinoline core. This structure features various functional groups that may contribute to its biological activity. The compound's potential applications span across multiple therapeutic areas, including antimalarial and anticancer activities.
Chemical Structure and Synthesis
The compound's structure consists of a pyrimidoquinoline framework with a methoxyphenyl group and a nitrobenzyl thioether substituent. The synthesis typically involves multi-component reactions and coupling reactions that allow the introduction of these functional groups. For example, condensation reactions between substituted aromatic aldehydes and dimedone can yield related compounds through cyclization processes .
Antimalarial Activity
Recent studies have shown that quinoline derivatives exhibit significant antimalarial properties. In vitro evaluations against Plasmodium falciparum revealed that various synthesized quinoline derivatives displayed moderate to high antimalarial activities. The IC50 values for these compounds ranged from 0.014 to 5.87 μg/mL , with some compounds demonstrating superior efficacy compared to traditional antimalarial agents like chloroquine .
| Compound | IC50 (μg/mL) | Activity Level |
|---|---|---|
| Compound 4b | 0.041 | Excellent |
| Compound 4g | 0.046 | High |
| Compound 12 | 0.46 | Moderate |
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. The presence of specific substituents on the quinoline ring significantly influences their cytotoxic effects against various cancer cell lines. Studies have indicated that certain derivatives exhibit high inhibition rates against cancer cells, with some compounds showing IC50 values below 1 μM .
| Compound | Cancer Cell Line | IC50 (μM) | Inhibition Level |
|---|---|---|---|
| Compound 5a | A549 (Lung) | <1 | High |
| Compound 7d | MCF-7 (Breast) | <1 | High |
| Compound 4b | HeLa (Cervical) | <1 | Very High |
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerases : These compounds may inhibit topoisomerase enzymes, leading to DNA strand breaks.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in cancer cells, promoting apoptosis.
Case Studies
- Antimalarial Efficacy : A study involving a series of synthesized quinoline derivatives demonstrated that modifications at specific positions on the quinoline ring significantly enhanced antimalarial activity against Plasmodium falciparum. The most potent derivative exhibited an IC50 value of 0.014 μg/mL , indicating strong potential as a novel antimalarial agent .
- Cancer Cell Inhibition : Another investigation focused on the cytotoxic effects of various quinoline derivatives on different cancer cell lines. Results showed that certain compounds led to over 80% inhibition at concentrations below 1 μM , highlighting their potential as anticancer agents .
Scientific Research Applications
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-component reactions and coupling reactions. For instance, the reaction of substituted aromatic aldehydes with dimedone and amines can yield related compounds through condensation and cyclization processes. The introduction of thioether and nitro groups enhances the compound's reactivity, allowing for selective reactions under specific conditions.
Biological Activities
The compound has shown promise in various biological applications:
- Anticancer Activity : Several studies have indicated that derivatives of pyrimidoquinoline compounds exhibit significant anticancer properties. The presence of electron-withdrawing groups like the nitro group can enhance the cytotoxicity against cancer cell lines by modulating apoptosis pathways.
- Antimicrobial Properties : Research has demonstrated that similar pyrimidoquinoline derivatives possess antimicrobial activities against various pathogens. For instance, compounds with methoxy and nitro substituents have been shown to inhibit bacterial growth effectively .
- Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, potentially offering therapeutic avenues for inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study highlighted the synthesis of pyrimidoquinoline derivatives that exhibited potent anticancer effects against multiple cancer cell lines. The mechanism involved the induction of apoptosis through modulation of Bcl-2 family proteins .
- Antimicrobial Screening : Another research article focused on the antimicrobial activity of synthesized pyrimidoquinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain compounds demonstrated significant inhibition zones, suggesting their potential as new antimicrobial agents .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationships of related compounds revealed that modifications in substituents could lead to enhanced biological activities. For example, varying the electron density on the aromatic rings influenced their cytotoxicity profiles significantly.
Comparative Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | Nitro group; octyl side chain | Apoptosis modulation |
| 5-(4-chlorophenyl)-2-thio-pyrimido[4,5-b]quinoline | Chlorine substituent; thioether | Anticancer activity |
| 6-amino-1-(3-methoxyphenyl)-pyrimido[4,5-b]quinoline | Amino group; methoxy substituent | Antimicrobial properties |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their structural differences are summarized in Table 1 .
Table 1: Structural Comparison of Pyrimidoquinoline Derivatives
Key Observations:
- Substituent Electronic Effects: The 3-methoxyphenyl group in the target compound is electron-donating, while the 4-nitrobenzylthio group is electron-withdrawing. This contrast may enhance charge transfer interactions in biological systems compared to analogs like the 4-isopropylphenyl derivative .
- Bioactivity Implications: The 4-chlorobenzyloxy derivative includes a halogen, which often enhances binding affinity via hydrophobic interactions.
Molecular Similarity Analysis
Computational similarity metrics (e.g., Tanimoto and Dice coefficients) are critical for comparing structural analogs . Using fingerprint-based methods:
- The target compound and its 4-isopropylphenyl analog share a Tanimoto score > 0.85 due to conserved nitrobenzylthio and tetrahydropyrimidoquinoline moieties.
- The pyridin-4-yl analog shows lower similarity (~0.70) due to the heterocyclic substitution.
Q & A
Basic: What synthetic routes are recommended for preparing this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the tetrahydropyrimido[4,5-b]quinoline core via cyclocondensation of substituted thiosemicarbazides with chloroacetic acid derivatives under reflux in acetic acid/DMF mixtures.
Substituent Introduction : Introduce the 3-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.
Thioether Linkage : Attach the 4-nitrobenzylthio group using a thiol-alkylation reaction, often with a nitrobenzyl bromide derivative in the presence of a base like K₂CO₃.
Purification : Recrystallize from ethanol or DMF-acetic acid mixtures to achieve >95% purity .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Microwave/Ultrasound Assistance : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% compared to conventional heating .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility of intermediates.
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for thioether formation to accelerate kinetics .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR :
- Look for aromatic protons in δ 6.8–8.2 ppm (3-methoxyphenyl and nitrobenzyl groups).
- Methoxy protons appear as a singlet near δ 3.8 ppm.
- IR Spectroscopy :
- Stretching vibrations for C=O (1680–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm key functional groups .
- Mass Spectrometry : Exact mass (e.g., m/z ~506) validates molecular weight .
Advanced: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Assay Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability.
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Structural Analog Comparison : Compare activity with fluorophenyl or methyl-substituted analogs (e.g., from ) to identify substituent-specific effects .
Basic: What are its solubility properties, and how are they determined?
Methodological Answer:
- Shake-Flask Method :
- Saturate the compound in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Quantify solubility via HPLC-UV at λmax ~270 nm.
- Key Findings :
- High solubility in DMSO (>50 mg/mL) but limited in aqueous buffers (<0.1 mg/mL at pH 7.4) .
Advanced: What computational strategies predict biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or redox enzymes (e.g., NADPH oxidase). Focus on the nitrobenzylthio group’s electron-withdrawing effects.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
Basic: What handling and storage conditions are recommended?
Methodological Answer:
- Storage : Keep at –20°C under argon to prevent oxidation of the thioether group.
- Stability : Monitor via TLC (silica gel, ethyl acetate/hexane) monthly; degradation manifests as additional spots near Rf 0.3 .
Advanced: How to analyze intermediates during synthesis?
Methodological Answer:
- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track cyclization progress (Rf: core intermediate ~0.5).
- Quenching Strategies : For air-sensitive steps (e.g., thiol-alkylation), quench with ice-cold 1% HCl to isolate intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
